![molecular formula C20H36NO4P B571312 (R)-FTY-720 Phosphonate CAS No. 1142015-26-6](/img/new.no-structure.jpg)
(R)-FTY-720 Phosphonate
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Overview
Description
®-FTY-720 Phosphonate, also known as Fingolimod Phosphonate, is a derivative of the immunomodulating drug Fingolimod. This compound is of significant interest due to its potential therapeutic applications, particularly in the treatment of multiple sclerosis and other autoimmune diseases. The phosphonate group in ®-FTY-720 Phosphonate enhances its biological activity and stability, making it a valuable compound for scientific research and pharmaceutical development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-FTY-720 Phosphonate typically involves the following steps:
Starting Material: The synthesis begins with the commercially available Fingolimod.
Phosphonation: The key step involves the introduction of the phosphonate group. This can be achieved through a reaction with a suitable phosphonating agent such as diethyl phosphite in the presence of a base like sodium hydride.
Purification: The product is then purified using techniques such as column chromatography to obtain the desired ®-FTY-720 Phosphonate.
Industrial Production Methods
In an industrial setting, the production of ®-FTY-720 Phosphonate would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity, using larger reactors, and employing automated purification systems. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance efficiency and consistency in production.
Chemical Reactions Analysis
Types of Reactions
®-FTY-720 Phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.
Substitution: The phosphonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or alcohols can react with the phosphonate group under basic conditions.
Major Products
Oxidation: Phosphonic acids.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphonates depending on the nucleophile used.
Scientific Research Applications
Immunomodulatory Effects
(R)-FTY-720 phosphonate is primarily recognized for its immunomodulatory properties. It acts as an agonist for sphingosine-1-phosphate receptors, particularly S1P1, leading to the sequestration of lymphocytes in secondary lymphoid organs. This mechanism results in a reduction of circulating lymphocyte levels and has been shown to be effective in treating autoimmune diseases such as multiple sclerosis and rheumatoid arthritis.
Clinical Applications
- Multiple Sclerosis : Clinical trials have demonstrated that (R)-FTY-720 significantly reduces relapse rates and the formation of new lesions in patients with relapsing forms of multiple sclerosis. The drug's efficacy was confirmed in Phase III studies, where it outperformed traditional therapies like interferon-beta .
- Autoimmune Disorders : Beyond multiple sclerosis, (R)-FTY-720 has shown promise in models of lupus nephritis and experimental autoimmune encephalomyelitis (EAE), highlighting its potential for broader applications in autoimmune disease management .
Anticancer Properties
Recent studies have unveiled the potential of this compound as an anticancer agent. Its ability to induce apoptosis in various cancer cell lines is attributed to both S1P receptor-mediated effects and S1P receptor-independent mechanisms.
Case Studies
- Breast Cancer : In vitro studies have shown that treatment with (R)-FTY-720 leads to decreased proliferation and increased apoptosis in breast cancer cell lines such as MCF-7 and MDA-MB-231 .
- Prostate Cancer : The compound has been shown to induce apoptosis in androgen-insensitive prostate cancer cells via caspase-dependent pathways .
Neuroprotective Effects
(R)-FTY-720 also exhibits neuroprotective properties, which may be beneficial in neurodegenerative diseases. Its role in enhancing synaptic plasticity has been observed in preclinical models.
Mechanisms
- Neurotransmitter Release : The compound enhances the release of neurotransmitters by activating vesicular synaptobrevin, which is crucial for synaptic function .
- Protection Against Neuroinflammation : By modulating glial cell activity and reducing neuroinflammatory responses, (R)-FTY-720 may protect against neuronal damage associated with conditions like Alzheimer's disease .
Summary Table of Applications
Application Area | Mechanism | Evidence/Studies |
---|---|---|
Immunomodulation | Agonism at S1P receptors | Phase III trials for multiple sclerosis |
Anticancer | Induces ROS; selective cytotoxicity | Studies on breast and prostate cancer |
Neuroprotection | Enhances neurotransmitter release | Preclinical studies on synaptic plasticity |
Mechanism of Action
®-FTY-720 Phosphonate exerts its effects by modulating the sphingosine-1-phosphate (S1P) receptor. This receptor is involved in the regulation of immune cell trafficking. By binding to the S1P receptor, ®-FTY-720 Phosphonate prevents lymphocytes from leaving lymph nodes, thereby reducing their presence in the central nervous system and mitigating autoimmune attacks.
Comparison with Similar Compounds
Similar Compounds
Fingolimod: The parent compound of ®-FTY-720 Phosphonate, used in the treatment of multiple sclerosis.
Siponimod: Another S1P receptor modulator with similar therapeutic applications.
Ozanimod: A newer S1P receptor modulator with improved selectivity and fewer side effects.
Uniqueness
®-FTY-720 Phosphonate is unique due to its enhanced stability and biological activity compared to its parent compound, Fingolimod. The presence of the phosphonate group allows for more diverse chemical modifications and potentially improved therapeutic profiles.
Properties
CAS No. |
1142015-26-6 |
---|---|
Molecular Formula |
C20H36NO4P |
Molecular Weight |
385.485 |
IUPAC Name |
[(3R)-3-amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic acid |
InChI |
InChI=1S/C20H36NO4P/c1-2-3-4-5-6-7-8-18-9-11-19(12-10-18)13-14-20(21,17-22)15-16-26(23,24)25/h9-12,22H,2-8,13-17,21H2,1H3,(H2,23,24,25)/t20-/m1/s1 |
InChI Key |
XDSPSYJWGHPIAZ-HXUWFJFHSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CCP(=O)(O)O)(CO)N |
Synonyms |
P-[(3R)-3-Amino-3-(hydroxymethyl)-5-(4-octylphenyl)pentyl]phosphonic Acid |
Origin of Product |
United States |
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